molecular formula C10H5ClINO2S B12542831 5-Chloro-7-iodo-4-sulfanylidene-1,4-dihydroquinoline-2-carboxylic acid CAS No. 143587-14-8

5-Chloro-7-iodo-4-sulfanylidene-1,4-dihydroquinoline-2-carboxylic acid

Cat. No.: B12542831
CAS No.: 143587-14-8
M. Wt: 365.57 g/mol
InChI Key: QOQZTQNHUPXDIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-7-iodo-4-sulfanylidene-1,4-dihydroquinoline-2-carboxylic acid is a complex organic compound that belongs to the quinoline family This compound is characterized by the presence of chlorine, iodine, and sulfur atoms, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-7-iodo-4-sulfanylidene-1,4-dihydroquinoline-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of Chlorine and Iodine: The chlorination and iodination of the quinoline core can be achieved through electrophilic aromatic substitution reactions using reagents like chlorine gas and iodine monochloride.

    Formation of the Sulfanylidene Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and continuous flow reactors to enhance reaction rates and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-7-iodo-4-sulfanylidene-1,4-dihydroquinoline-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the halogen atoms or to convert the sulfanylidene group to a thiol group using reducing agents like lithium aluminum hydride.

    Substitution: The halogen atoms (chlorine and iodine) can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Sodium azide, potassium cyanide, dimethylformamide as solvent.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives, dehalogenated products.

    Substitution: Azido derivatives, cyano derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its antimicrobial and antiviral properties due to the presence of halogen atoms and the sulfanylidene group.

    Medicine: Explored for its potential as an anticancer agent, as quinoline derivatives have shown promise in inhibiting cancer cell growth.

    Industry: Utilized in the development of new materials with unique properties, such as conducting polymers and advanced coatings.

Mechanism of Action

The mechanism of action of 5-Chloro-7-iodo-4-sulfanylidene-1,4-dihydroquinoline-2-carboxylic acid is not fully understood, but it is believed to involve interactions with various molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and proteins involved in cellular processes, such as DNA replication and repair, leading to inhibition of cell growth.

    Pathways Involved: The presence of halogen atoms and the sulfanylidene group may enhance the compound’s ability to generate reactive oxygen species (ROS), leading to oxidative stress and cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-7-iodoquinoline-2-carboxylic acid: Lacks the sulfanylidene group, which may reduce its biological activity.

    7-Iodo-4-sulfanylidene-1,4-dihydroquinoline-2-carboxylic acid: Lacks the chlorine atom, which may affect its reactivity and stability.

    5-Chloro-4-sulfanylidene-1,4-dihydroquinoline-2-carboxylic acid: Lacks the iodine atom, which may alter its antimicrobial properties.

Uniqueness

5-Chloro-7-iodo-4-sulfanylidene-1,4-dihydroquinoline-2-carboxylic acid is unique due to the presence of both chlorine and iodine atoms, as well as the sulfanylidene group. This combination of functional groups contributes to its diverse chemical reactivity and potential biological activities, making it a valuable compound for further research and development.

Properties

CAS No.

143587-14-8

Molecular Formula

C10H5ClINO2S

Molecular Weight

365.57 g/mol

IUPAC Name

5-chloro-7-iodo-4-sulfanylidene-1H-quinoline-2-carboxylic acid

InChI

InChI=1S/C10H5ClINO2S/c11-5-1-4(12)2-6-9(5)8(16)3-7(13-6)10(14)15/h1-3H,(H,13,16)(H,14,15)

InChI Key

QOQZTQNHUPXDIS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1NC(=CC2=S)C(=O)O)Cl)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.